2,4-Dichloro-6-methylpyrimidine is a heterocyclic organic compound characterized by its pyrimidine ring, which is a six-membered ring containing four carbon atoms and two nitrogen atoms. The compound has the molecular formula and a molecular weight of approximately 163.01 g/mol. It appears as a white to light yellow powder and is soluble in organic solvents such as chloroform, ether, ethyl acetate, and toluene, but insoluble in water .
This compound is notable for its two chlorine substituents at the 2 and 4 positions and a methyl group at the 6 position of the pyrimidine ring. Its structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Research indicates that 2,4-Dichloro-6-methylpyrimidine exhibits biological activity that may involve interactions with specific enzymes or receptors. For instance, derivatives of this compound have been studied for their potential as inhibitors in various cancer pathways, particularly in non-small cell lung cancer . The specific mechanisms often depend on the particular derivative synthesized from it.
The synthesis of 2,4-Dichloro-6-methylpyrimidine typically involves chlorination processes. Common methods include:
Industrial production often employs large reactors with precise control over temperature and pressure to maximize yield and purity.
2,4-Dichloro-6-methylpyrimidine is utilized in various applications:
Studies on the interactions of 2,4-Dichloro-6-methylpyrimidine focus on its role as an inhibitor in biological systems. For example, research has shown that certain derivatives can inhibit enzymes involved in tumor growth and metastasis. These studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy as a therapeutic agent .
Several compounds are structurally similar to 2,4-Dichloro-6-methylpyrimidine. Here’s a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichloro-6-methylpyrimidine | Two chlorines at positions 2 and 4; methyl at position 6 | Versatile reactivity due to both chlorine and methyl groups |
2,4,6-Trichloropyrimidine | Contains an additional chlorine atom | Increased reactivity but less selective than dichlorinated variants |
6-Methyluracil | Different substitution pattern | Primarily used in nucleic acid research |
5-Chloro-6-methylpyrimidin-4-ol | Hydroxyl group instead of chlorine at position 4 | More polar; used in different biological applications |
The presence of both chlorine atoms and a methyl group makes 2,4-Dichloro-6-methylpyrimidine unique among these compounds, allowing it to participate in a broader range of
Corrosive